![molecular formula C7H14ClF3N2 B13867807 [2-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride](/img/structure/B13867807.png)
[2-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride is a chemical compound with the molecular formula C₇H₁₃F₃N₂•HCl and a molecular weight of 182.193646 . This compound is derived from 2-(Trifluoromethyl)cyclohexanone and is utilized in synthetic preparation and theoretical studies on radical trifluoromethylation of silyl enol ethers .
Preparation Methods
The synthesis of [2-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride typically involves the reaction of 2-(Trifluoromethyl)cyclohexanone with hydrazine in the presence of hydrochloric acid. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained . Industrial production methods may involve large-scale reactors and optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
[2-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
[2-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride has a wide range of applications in scientific research:
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of [2-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride involves its interaction with molecular targets through radical intermediates. The trifluoromethyl group plays a crucial role in enhancing the reactivity and stability of these intermediates, leading to efficient chemical transformations. The pathways involved include radical generation and subsequent reactions with various substrates .
Comparison with Similar Compounds
[2-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. Similar compounds include:
Fluoxetine: An antidepressant with a trifluoromethyl group.
Efavirenz: An anti-HIV agent containing a trifluoromethyl group.
Celecoxib: A painkiller with a trifluoromethyl group.
Nilotinib: A tyrosine kinase inhibitor with a trifluoromethyl group.
These compounds share the trifluoromethyl group, which contributes to their pharmacological activities and stability.
Properties
Molecular Formula |
C7H14ClF3N2 |
|---|---|
Molecular Weight |
218.65 g/mol |
IUPAC Name |
[2-(trifluoromethyl)cyclohexyl]hydrazine;hydrochloride |
InChI |
InChI=1S/C7H13F3N2.ClH/c8-7(9,10)5-3-1-2-4-6(5)12-11;/h5-6,12H,1-4,11H2;1H |
InChI Key |
MCAKJRXYRFNSAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)C(F)(F)F)NN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


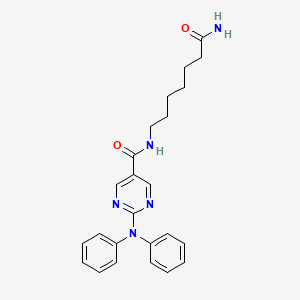
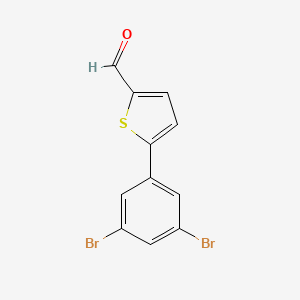
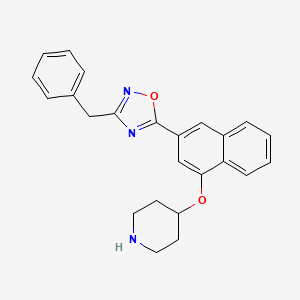
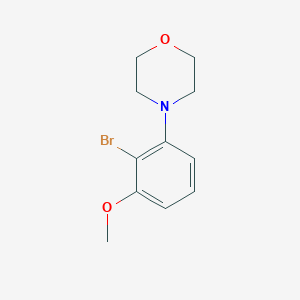

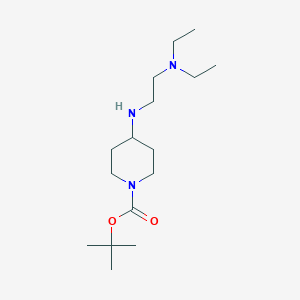
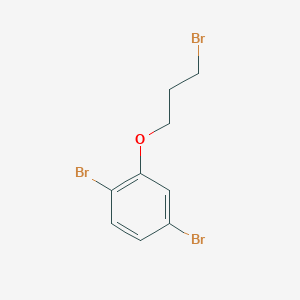
![3-[(4-Piperidin-1-ylpiperidin-1-yl)methyl]aniline](/img/structure/B13867762.png)

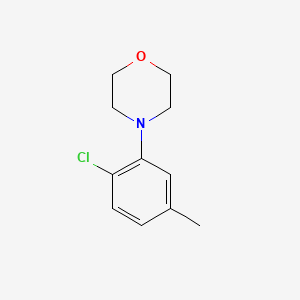
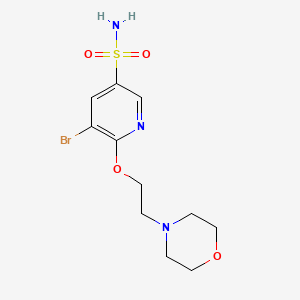
![N-benzyl-N-methyl-2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]acetamide](/img/structure/B13867797.png)
![(-)-8,9-Dihydroxy-8,9-dihydrobenz[a]anthracene](/img/structure/B13867798.png)
![2-(1H-imidazol-1-yl)-6-methyl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine](/img/structure/B13867802.png)
